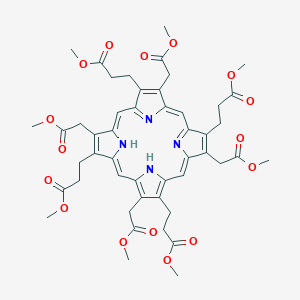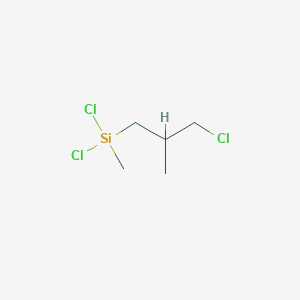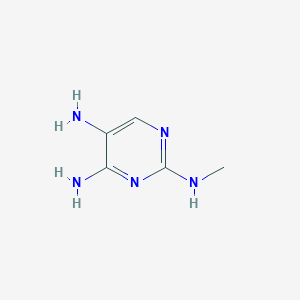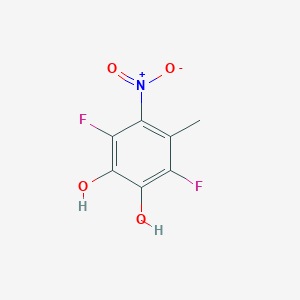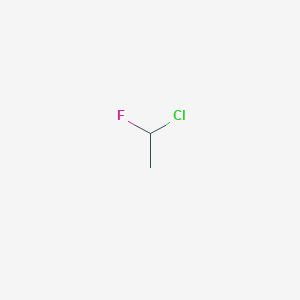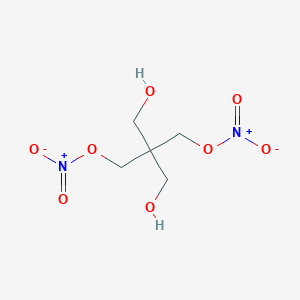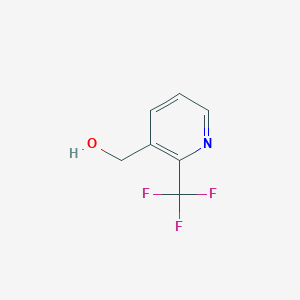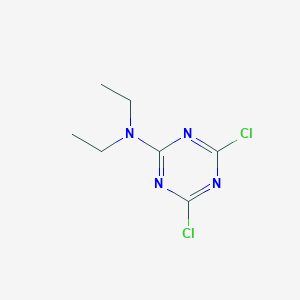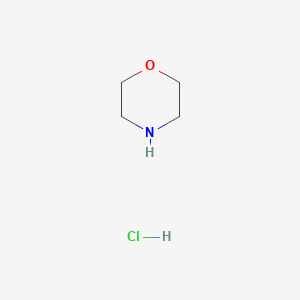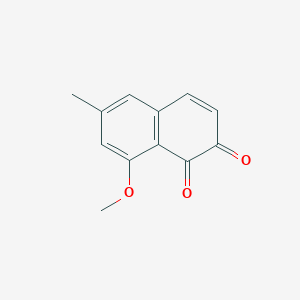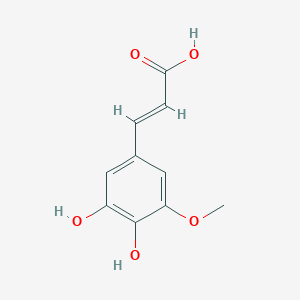![molecular formula C14H14N3NaO3S B157293 Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate CAS No. 10213-99-7](/img/structure/B157293.png)
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate, commonly known as Sunset Yellow FCF, is a synthetic food dye used in a variety of food and beverage products. It is a water-soluble azo dye that is commonly used to provide a yellow or orange color to food products. Sunset Yellow FCF is approved for use in many countries, including the United States, Europe, and Japan.
Mécanisme D'action
The mechanism of action of Sunset Yellow FCF is not well understood. However, it is believed that the dye interacts with proteins and other macromolecules in the body, leading to changes in their structure and function. This may result in adverse effects on health.
Effets Biochimiques Et Physiologiques
Sunset Yellow FCF has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to cause hyperactivity, aggression, and other behavioral changes. Sunset Yellow FCF has also been shown to cause liver and kidney damage in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Sunset Yellow FCF has several advantages as a colorimetric indicator, including its high sensitivity and specificity. However, it also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on Sunset Yellow FCF. One area of interest is the development of alternative food dyes that are less toxic and more environmentally friendly. Another area of interest is the development of new analytical methods for the detection and quantification of Sunset Yellow FCF in food and beverage products. Finally, further research is needed to better understand the mechanism of action of Sunset Yellow FCF and its potential health effects.
Méthodes De Synthèse
Sunset Yellow FCF is synthesized by the diazotization of 4-amino-M-toluidine, followed by coupling with 6-hydroxy-3-toluenesulfonic acid. The resulting compound is then treated with sodium hydroxide to form the sodium salt of the dye.
Applications De Recherche Scientifique
Sunset Yellow FCF has been used in scientific research as a colorimetric indicator for the determination of various analytes. For example, it has been used to determine the concentration of copper ions in water samples. Sunset Yellow FCF has also been used as a model compound for the study of the adsorption of azo dyes onto various adsorbents.
Propriétés
Numéro CAS |
10213-99-7 |
|---|---|
Nom du produit |
Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate |
Formule moléculaire |
C14H14N3NaO3S |
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
CKZGHZKZVVYPFS-UHFFFAOYSA-M |
SMILES isomérique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Autres numéros CAS |
10213-99-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



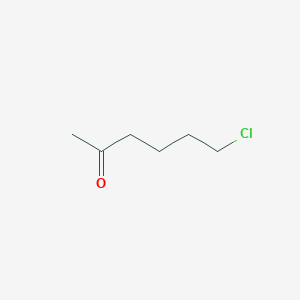
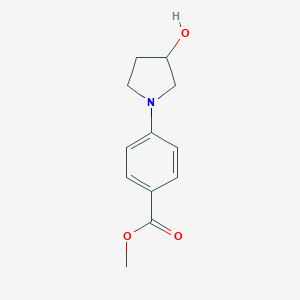
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
